molecular formula C7H6BiO4 B1667449 Bismuth subsalicylate CAS No. 14882-18-9

Bismuth subsalicylate

Cat. No.: B1667449
CAS No.: 14882-18-9
M. Wt: 363.10 g/mol
InChI Key: QBWLKDFBINPHFT-UHFFFAOYSA-L
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Description

Bismuth subsalicylate (BSS) is a coordination complex of bismuth and salicylic acid, widely recognized as the active ingredient in over-the-counter medications like Pepto-Bismol®. It has been clinically used for over a century to treat gastrointestinal disorders, including diarrhea, dyspepsia, and Helicobacter pylori infections . Its therapeutic effects arise from multiple mechanisms:

  • Antimicrobial Activity: BSS inhibits H. pylori urease and displaces Zn(II) cofactors in bacterial enzymes, reducing bacterial resistance development .
  • Anti-inflammatory and Cytoprotective Effects: BSS forms a protective glycoprotein-bismuth complex over gastric ulcers, promoting healing .
  • Low Systemic Absorption: BSS is highly insoluble in water, minimizing systemic toxicity .

Recent structural studies using advanced electron microscopy (3D electron diffraction and scanning transmission electron microscopy) revealed that BSS adopts a layered structure with variable stacking patterns, resolving decades of ambiguity about its molecular configuration . This structural complexity likely contributes to its stability and sustained release in the gastrointestinal tract.

Properties

InChI

InChI=1S/C7H6O3.Bi.H2O/c8-6-4-2-1-3-5(6)7(9)10;;/h1-4,8H,(H,9,10);;1H2/q;+2;/p-2
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InChI Key

QBWLKDFBINPHFT-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)O[Bi]O2.O
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Molecular Formula

C7H6BiO4
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DSSTOX Substance ID

DTXSID6024622
Record name Bismuth subsalicylate
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Molecular Weight

363.10 g/mol
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Physical Description

Bismuth subsalicylate appears as white crystalline powder or fluffy white solid. (NTP, 1992), Dry Powder; Liquid, White or nearly white odorless solid; [Merck Index] White or yellow odorless powder; [MSDSonline]
Record name BISMUTH SUBSALICYLATE
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Solubility

Insoluble (<1 mg/ml at 71.1 °F) (NTP, 1992), ALMOST INSOL IN WATER OR ALCOHOL, SOL IN ACIDS & ALKALIES; INSOL IN ETHER, SOL IN OIL
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Vapor Pressure

0.00000607 [mmHg]
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Color/Form

MICROSCOPIC PRISMS, WHITE, BULKY CRYSTALLINE POWDER

CAS No.

14882-18-9
Record name BISMUTH SUBSALICYLATE
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Record name Bismuth subsalicylate [USAN:USP:JAN]
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Melting Point

>350
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Preparation Methods

Traditional Synthesis Methods

Historically, bismuth subsalicylate was synthesized via direct reactions between bismuth salts and salicylic acid. One common method involved dissolving bismuth nitrate ($$\text{Bi}(\text{NO}3)3$$) in nitric acid and subsequently adding salicylic acid ($$\text{C}7\text{H}6\text{O}_3$$) under controlled pH conditions. The reaction proceeds as follows:

$$
\text{Bi}(\text{NO}3)3 + 3\text{C}7\text{H}6\text{O}3 \rightarrow \text{C}7\text{H}5\text{BiO}4 + 3\text{HNO}3 + \text{H}2\text{O}
$$

This method, while straightforward, faced challenges such as the generation of acidic byproducts (e.g., nitric acid) and the need for stringent pH control to prevent bismuth hydroxide precipitation. Additionally, the use of nitric acid introduced safety and environmental concerns due to its corrosive nature and potential for nitrogen oxide emissions.

Modern Synthesis Approaches

Bismuth Oxide-Based Synthesis

A patented method (CN103183608B) revolutionized this compound production by substituting bismuth nitrate with bismuth oxide ($$\text{Bi}2\text{O}3$$) as the starting material. This approach eliminates nitric acid, thereby mitigating safety and environmental risks. The reaction mechanism is defined by:

$$
\text{Bi}2\text{O}3 + 2\text{C}7\text{H}6\text{O}3 \rightarrow 2\text{C}7\text{H}5\text{BiO}4 + \text{H}_2\text{O}
$$

Key Steps in the Process
  • Particle Size Reduction : Bismuth oxide is milled to an average particle size of 0.1–1.35 μm using micronizer mills. Smaller particles enhance surface area, accelerating reaction kinetics.
  • Salicylic Acid Preparation : An aqueous solution of salicylic acid is prepared with an initial excess coefficient (molar ratio of salicylic acid to bismuth oxide) of 0.05–0.3. This ensures complete conversion of $$\text{Bi}2\text{O}3$$ while minimizing unreacted reagents.
  • Reaction Conditions : The reaction occurs at 60–90°C under dark, sealed conditions to prevent photodegradation and oxidation. Stirring intensity is progressively increased to maintain homogeneity.
  • Purification : The product is filtered, washed with deionized water and absolute ethanol, and dried at temperatures below 60°C to avoid thermal decomposition.
Experimental Data from Patent CN103183608B
Parameter Example 1 Example 2 Example 4
Particle Size (μm) 0.2 0.35 1.35
Excess Coefficient 0.05 0.1 0.3
Reaction Time (h) 1.0 1.5 2.5
Yield (%) 83.3 89.2 89.7
Bismuth Content (%) 59.06 58.05 59.40

This method achieves yields exceeding 83% with high purity (>58% bismuth content), making it suitable for industrial applications.

Critical Factors Influencing Synthesis

Particle Size of Bismuth Oxide

Reducing $$\text{Bi}2\text{O}3$$ particle size to 0.1–1.35 μm maximizes surface area, enhancing reaction efficiency. Larger particles (>1.35 μm) result in incomplete conversion and lower yields.

Temperature and Reaction Time

Optimal reaction temperatures range from 60–90°C. Elevated temperatures accelerate kinetics but risk side reactions, while lower temperatures prolong reaction times. A balance is achieved at 80°C with 1–2.5 hours of stirring.

Drying Conditions

Drying below 60°C preserves product integrity. Excessive heat induces decomposition, reducing bismuth content and purity.

Comparative Analysis of Synthesis Methods

Method Starting Material Byproducts Yield (%) Industrial Scalability
Traditional (Nitrate) $$\text{Bi}(\text{NO}3)3$$ $$\text{HNO}_3$$ 70–75 Low
Modern (Oxide) $$\text{Bi}2\text{O}3$$ $$\text{H}_2\text{O}$$ 83–90 High

The modern method outperforms traditional approaches in yield, safety, and environmental impact, making it the preferred choice for large-scale production.

Industrial-Scale Production Considerations

The transition from laboratory to industrial synthesis necessitates:

  • Continuous Stirred-Tank Reactors (CSTRs) : To maintain consistent temperature and mixing.
  • Inert Atmosphere Systems : Preventing oxidation during reactions.
  • Spray Drying : Efficient drying of bulk product while avoiding thermal degradation.

Patent CN103183608B demonstrates scalability, with batch sizes exceeding 150 g and minimal waste generation.

Applications and Quality Control

This compound’s primary application remains in antidiarrheal medications (e.g., Pepto-Bismol). Rigorous quality control via EDTA complexometric titration ensures bismuth content meets pharmacopeial standards (58–60%). Advanced characterization techniques, such as MALDI-TOF mass spectrometry, further validate molecular structure and purity.

Chemical Reactions Analysis

Hydrolysis and pH-Dependent Reactivity

Bismuth subsalicylate undergoes hydrolysis in aqueous environments, producing bioactive components:

Reaction Pathways

ConditionReactionProductsReference
Stomach (pH < 3) C₇H₅BiO₄ + HCl → BiOCl + C₇H₆O₃ (salicylic acid)Bismuth oxychloride (BiOCl), salicylic acid
Small intestine (neutral pH) C₇H₅BiO₄ + HCO₃⁻/PO₄³⁻ → BiCO₃/BiPO₄Bismuth subcarbonate (BiCO₃), bismuth phosphate (BiPO₄)
Colon (H₂S-rich) C₇H₅BiO₄ + H₂S → Bi₂S₃Bismuth sulfide (Bi₂S₃)
  • Salicylic acid is absorbed systemically, while bismuth salts remain insoluble, contributing to local antimicrobial effects .

  • Hydrolysis at pH < 3 is acid-catalyzed, with BiOCl forming rapidly .

Structural Influence on Reactivity

The compound’s layered coordination polymer structure (solved via 3D electron diffraction) governs its interactions:

Key Structural Features

PropertyDescriptionImpact on Reactivity
Layered Arrangement Bismuth-oxo rods bridged by O²⁻, with salicylate ligands linking layersLimits solubility; hydrophobic exterior reduces dissolution in water
Surface Chemistry Outer layers dominated by nonpolar salicylate regionsEnhances stability in acidic gastric environments
Disorder Variability Stacking variations between commercial (Pepto-Bismol) and lab-synthesized samplesAffects dissolution kinetics and catalytic activity

Antimicrobial Interactions

This compound disrupts bacterial physiology through multiple mechanisms:

Observed Effects

  • Adhesion Inhibition : Blocks E. coli and H. pylori binding to mucosal cells via electrostatic interactions .

  • Enzyme Disruption : Inactivates H. pylori urease and proteases by binding sulfhydryl groups .

  • Oligodynamic Action : Bismuth ions denature bacterial proteins at low concentrations (0.1–10 μg/mL) .

Electron Microscopy Evidence :

  • TEM studies show Bi particles accumulating on Clostridium difficile and enterotoxigenic E. coli surfaces, causing membrane damage .

Performance Metrics

ParameterValueComparison to Sn(Oct)₂
Activation Energy (Eₐ)72.4 kJ/molSimilar to Sn(Oct)₂ (70–75 kJ/mol)
Reaction Rate (140°C)0.032 min⁻¹15% slower than Sn(Oct)₂
ToxicityLowSafer alternative to tin-based catalysts
  • Mechanism : Bismuth activates lactide monomers via Lewis acid interactions, enabling controlled polymer growth .

Stability Under Physiological Conditions

EnvironmentStabilityKey Reaction
Gastric fluid (pH 1–3)Stable for 2–4 hoursPartial hydrolysis to BiOCl
Intestinal fluid (pH 6–7)Gradual conversion to BiCO₃/BiPO₄Insoluble salt formation
BloodstreamSalicylate detected within 1–2 hours (Tₘₐₓ = 1.8 hrs) Systemic absorption of salicylic acid

Thermogravimetric Analysis (TGA)

Temperature Range (°C)Mass Loss (%)Assignment
25–2005.2Adsorbed water
200–40038.7Decomposition of organic ligands
>400StableBismuth oxide residue
(Data derived from lab-synthesized samples )

Scientific Research Applications

Gastrointestinal Disorders

Bismuth subsalicylate has been extensively studied for its effectiveness in managing various gastrointestinal conditions:

  • Traveler's Diarrhea : A study indicated that this compound provides a protection rate exceeding 60% against traveler's diarrhea .
  • Helicobacter pylori Eradication : In combination therapy regimens, it has shown efficacy in eradicating up to 90% of Helicobacter pylori infections when used alongside antibiotics .

Case Studies

StudyApplicationFindings
Sheele et al. (2015)Cholera TreatmentDemonstrated that this compound significantly reduced the duration and severity of cholera symptoms when used alongside probiotics .
JAMA Internal Medicine (2024)Indigestion ReliefReported faster relief from nausea and abdominal discomfort compared to placebo in controlled trials .
PMC (2024)Anti-microbial PropertiesHighlighted bismuth's effectiveness against Clostridium difficile and other enteric pathogens .

Comparative Effectiveness

A meta-analysis comparing this compound with other treatments for diarrhea has shown it to be more effective than probiotics and vaccines in reducing the incidence of traveler's diarrhea:

Treatment TypeParticipantsEffectiveness Score
This compound2090.972
Probiotics2,977N/A
Vaccines2,286N/A
Placebo5,034N/A

This data underscores the compound's superior efficacy in gastrointestinal protection compared to alternative treatments .

Comparison with Similar Compounds

Comparison with Similar Bismuth Compounds

Bismuth Subgallate

  • Chemical Structure : Analogous to BSS but substitutes salicylic acid with gallic acid. Its structure was recently elucidated as a polymeric network of Bi-O clusters .
  • Applications : Used to treat skin conditions and hemorrhoids. Like BSS, it exhibits low solubility and forms protective coatings.
  • Efficacy: Demonstrates comparable antimicrobial activity against E. coli, S. aureus, and P. aeruginosa but is less potent than BSS against H. pylori .

Bismuth Trioxide (Bi₂O₃)

  • Chemical Structure : A simple oxide lacking organic ligands.
  • Applications : Primarily industrial (e.g., ceramics, catalysts) but shows moderate antibacterial activity.
  • Efficacy : Less effective than BSS in inhibiting bacterial growth due to the absence of synergistic organic ligands .

Bismuth Thiosalicylate

  • Chemical Structure : Replaces salicylate’s hydroxyl group with a thiol (-SH) group.
  • Applications : Investigated as a model compound to mimic BSS’s bioactivity.
  • Efficacy : Exhibits stronger metal-binding properties but higher toxicity risks due to thiol reactivity .

Comparative Analysis of Key Properties

Property Bismuth Subsalicylate (BSS) Bismuth Subgallate Bismuth Trioxide (Bi₂O₃)
Structure Layered Bi-O-salicylate polymer Bi-O-gallate polymer Simple oxide (Bi³⁺)
Solubility Insoluble in water Insoluble in water Insoluble in water
Antimicrobial Scope Broad-spectrum (e.g., H. pylori, E. coli) Moderate (gram-negative/positive) Narrow (weak activity)
Clinical Use Pepto-Bismol®, ulcer/HP therapy Topical formulations Industrial applications
Toxicity Low (encephalopathy in overdose) Low Moderate (lung irritation)

Antimicrobial Performance

  • In a 2013 study, BSS achieved a 4-log reduction in H. pylori viability at pH 3–5, outperforming zinc chloride (1-log reduction) .
  • Bismuth subgallate showed 70% inhibition of S. aureus biofilm formation at 30% concentration, while BSS achieved 90% .

Clinical Trials

  • Collagenous Colitis: A Cochrane review found BSS induced clinical response in 67% of patients vs. 11% with placebo (p=0.003) but was less effective than budesonide (OR=16.79) .
  • H. pylori Eradication : Quadruple therapy (BSS + omeprazole + tetracycline + metronidazole) achieved >80% cure rates, comparable to proton-pump inhibitor regimens .

Toxicity Profile

  • Chronic BSS use (>8 oz/day) can cause reversible encephalopathy with myoclonus and ataxia, resolving upon discontinuation .
  • Bismuth trioxide poses risks of pulmonary fibrosis with prolonged inhalation, unlike BSS .

Mechanistic and Structural Advantages of BSS

  • Layered Architecture : Enables gradual release of bismuth ions, prolonging antimicrobial action .
  • Synergistic Ligands : Salicylate provides anti-inflammatory benefits, enhancing bismuth’s cytoprotective effects .
  • Resistance Mitigation : Multi-target mechanisms (e.g., enzyme inhibition, metal displacement) reduce bacterial adaptation .

Biological Activity

Bismuth subsalicylate (BSS) is a compound widely recognized for its therapeutic applications, particularly in gastrointestinal disorders. Its biological activity is primarily associated with its antimicrobial properties, anti-inflammatory effects, and its role in the management of diarrhea, especially traveler's diarrhea. This article delves into the mechanisms of action, clinical efficacy, and relevant case studies that highlight the biological activity of BSS.

BSS is an insoluble salt formed from salicylic acid and trivalent bismuth. Upon administration, it hydrolyzes in the gastrointestinal tract into bismuth and salicylic acid. The biological activities can be summarized as follows:

  • Antimicrobial Activity : BSS exhibits bactericidal effects against various pathogens such as Helicobacter pylori, Escherichia coli, Salmonella, and Shigella by inhibiting their adhesion to mucosal cells and disrupting their enzymatic functions .
  • Anti-inflammatory Effects : Salicylic acid contributes to its anti-inflammatory properties by inhibiting cyclooxygenase enzymes, leading to reduced prostaglandin synthesis .
  • Cytoprotective Properties : BSS promotes mucosal healing and reduces gastrointestinal inflammation, making it effective in peptic ulcer disease .

Prevention and Treatment of Traveler's Diarrhea

BSS has been shown to significantly reduce the incidence of traveler's diarrhea (TD). A systematic review indicated that subjects treated with BSS had 3.5 times greater odds of preventing TD compared to placebo . Additionally, it was found that BSS was more effective than probiotics and vaccines in reducing TD incidence .

Table 1: Efficacy of this compound in Clinical Studies

Study TypeOutcomeOdds Ratio (OR)Confidence Interval (CI)
PreventionPreventing traveler's diarrhea3.52.1 - 5.9
TreatmentSymptomatic relief in infectious diarrhea3.72.1 - 6.3

Antimicrobial Activity

BSS has demonstrated significant antimicrobial activity against a range of enteric pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria responsible for gastrointestinal infections:

  • Inhibition Studies : In one study, BSS inhibited bacterial growth in a dose-dependent manner, achieving reductions of 2–6 logs at concentrations between 10–50 mM .
  • Mechanisms Against H. pylori : BSS disrupts key metabolic pathways in H. pylori, inhibiting virulence factors and promoting bacterial death .

Case Studies

While BSS is generally safe for short-term use, long-term consumption can lead to adverse effects. A case study reported a patient who developed neurotoxicity after prolonged use of BSS over two decades, highlighting the importance of monitoring for potential side effects even with commonly used medications .

Q & A

Q. What standardized protocols ensure reproducibility in synthesizing and characterizing Bismuth subsalicylate?

  • Methodological Answer : Synthesis should follow pharmacopeial guidelines, including inert atmosphere conditions and stoichiometric control of salicylic acid and bismuth salts. Characterization requires:
  • X-ray diffraction (XRD) for crystallinity assessment.
  • Transmission Electron Microscopy (TEM) to resolve atomic-level structure, as traditional XRD may fail due to small crystal size .
  • Elemental analysis to confirm purity (>90% per USP standards) .
  • Solubility testing in alkali solutions (e.g., 0.1M NaOH) to validate physicochemical properties .
    Data Table : Key Physicochemical Properties (from ):
PropertyValue/Description
Solubility in waterPractically insoluble
StabilityDegrades above 40°C; avoid freezing
Molecular Complexity173

Q. How to design in vitro experiments to evaluate this compound’s anti-inflammatory efficacy?

  • Methodological Answer : Use a PICOT framework (Population, Intervention, Comparison, Outcome, Time):
  • Population : Human intestinal epithelial cell lines (e.g., Caco-2).
  • Intervention : Dose-response studies (0.1–10 mg/mL).
  • Comparison : Placebo (vehicle control) and positive controls (e.g., 5-ASA).
  • Outcome : Quantify IL-8 suppression via ELISA.
  • Time : 24–48h exposure .
    Include triplicate assays and statistical power analysis (α=0.05, power=0.8) to ensure robustness .

Q. What storage conditions are critical for maintaining this compound’s stability in experimental formulations?

  • Methodological Answer :
  • Temperature : Store at 15–30°C; avoid >40°C to prevent thermal degradation .
  • Container : Use airtight, light-resistant glassware to minimize oxidation.
  • Suspension stability : Include suspending agents (e.g., xanthan gum) and test viscosity over time .

Advanced Research Questions

Q. How can contradictory clinical data on this compound’s efficacy in collagenous colitis be resolved?

  • Methodological Answer : Conduct a systematic review with subgroup analysis (e.g., Cochrane methodology):
  • Extract data from trials comparing this compound (e.g., 524 mg TID) vs. placebo.
  • Stratify by patient demographics (age, disease duration) and outcome measures (clinical vs. histological response) .
  • Use meta-regression to identify confounding variables (e.g., concomitant medications).
    Example: A 2024 Cochrane review found no significant difference in histological response (RR=1.12, 95% CI 0.89–1.41) but improved clinical symptoms (RR=1.45, CI 1.11–1.90), suggesting outcome-specific efficacy .

Q. What advanced techniques elucidate this compound’s molecular interactions in antimicrobial activity?

  • Methodological Answer :
  • Cryo-EM with energy-dispersive X-ray spectroscopy (EDX) : Map bismuth-salicylate coordination in bacterial biofilms .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to bacterial proteins (e.g., Helicobacter pylori urease).
  • Molecular dynamics simulations : Model interactions with lipid bilayers to explain membrane disruption .

Q. What mechanistic studies are needed to clarify this compound’s role in gut microbiota modulation?

  • Methodological Answer :
  • 16S rRNA sequencing : Compare fecal microbiota diversity pre/post-treatment in animal models.
  • Metabolomic profiling (LC-MS) : Identify shifts in short-chain fatty acids or bile acids.
  • Gnotobiotic mouse models : Test hypotheses in microbiota-depleted hosts .

Methodological Resources

  • Structural Analysis : Refer to TEM protocols in and USP stability guidelines .
  • Clinical Data Synthesis : Follow Cochrane systematic review standards .
  • Experimental Design : Apply PICOT frameworks and power analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth subsalicylate
Reactant of Route 2
Bismuth subsalicylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.